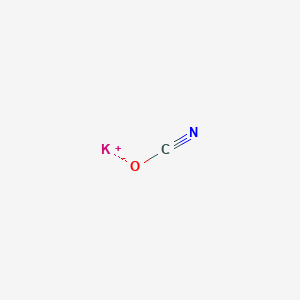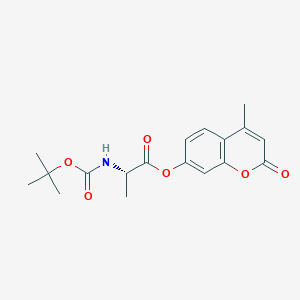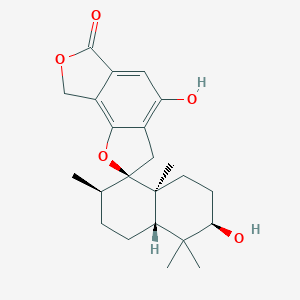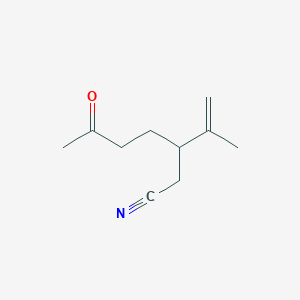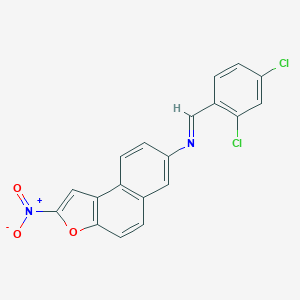
2-ブロモ-5-クロロトルエン
概要
説明
2-Bromo-5-chlorotoluene is an organic compound with the molecular formula C7H6BrCl. It is a derivative of toluene, where the methyl group is substituted with bromine and chlorine atoms at the 2 and 5 positions, respectively. This compound is a colorless to light yellow liquid and is primarily used as an intermediate in organic synthesis .
科学的研究の応用
2-Bromo-5-chlorotoluene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Material Science: In the preparation of advanced materials and polymers.
Medicinal Chemistry: As a building block for the synthesis of biologically active compounds.
Chemical Biology: In the study of enzyme mechanisms and protein-ligand interactions
作用機序
Target of Action
It’s known that halogenated aromatic compounds like 2-bromo-5-chlorotoluene often interact with various enzymes and receptors in the body due to their lipophilic nature .
Mode of Action
It’s known that halogenated aromatic compounds can participate in nucleophilic aromatic substitution reactions . This suggests that 2-Bromo-5-chlorotoluene could potentially interact with its targets by substituting its halogen atoms with nucleophilic groups present in the target molecules.
Biochemical Pathways
It has been used in the preparation of 4-chloro-2-methylbenzophenone , indicating that it can participate in organic synthesis reactions and potentially affect associated biochemical pathways.
Pharmacokinetics
It’s known that the compound has a low gastrointestinal absorption and is bbb permeant . Its lipophilicity, indicated by a Log Po/w value of 2.44 , suggests that it could be well-distributed in the body due to its ability to cross lipid membranes.
Result of Action
Safety data indicates that it can cause skin and eye irritation, and respiratory tract irritation . These effects suggest that the compound could interact with cellular components in the skin, eyes, and respiratory tract, leading to irritation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-chlorotoluene. For instance, its physical and chemical properties, such as density and refractive index, can be affected by temperature . Moreover, its solubility, which influences its bioavailability and distribution, can be affected by the pH of the environment .
準備方法
Synthetic Routes and Reaction Conditions: 2-Bromo-5-chlorotoluene can be synthesized through various methods. One common method involves the bromination and chlorination of toluene. For example, the bromination of 4-chloro-2-methylbenzene using N-bromosuccinimide in the presence of a radical initiator like azobisisobutyronitrile in carbon tetrachloride under reflux conditions yields 2-Bromo-5-chlorotoluene .
Industrial Production Methods: In industrial settings, the production of 2-Bromo-5-chlorotoluene often involves the use of large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反応の分析
Types of Reactions: 2-Bromo-5-chlorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove halogen atoms, yielding simpler hydrocarbons.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution: Products like 2-methyl-5-chlorotoluene or 2-bromo-5-methyltoluene.
Oxidation: Products like 2-bromo-5-chlorobenzoic acid or 2-bromo-5-chlorobenzaldehyde.
Reduction: Products like toluene or 2-chlorotoluene
類似化合物との比較
- 2-Bromo-4-chlorotoluene
- 2-Bromo-6-chlorotoluene
- 2-Chloro-5-bromotoluene
- 2-Bromo-5-fluorotoluene
Comparison: 2-Bromo-5-chlorotoluene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different physical properties, such as boiling point and density, and distinct reactivity profiles in substitution and oxidation reactions .
特性
IUPAC Name |
1-bromo-4-chloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIPTGMVQIIMKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162848 | |
| Record name | 2-Bromo-5-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14495-51-3 | |
| Record name | 1-Bromo-4-chloro-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14495-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-chlorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014495513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-5-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-chlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromo-5-chlorotoluene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKU92X9K9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the signs of proton coupling constants in a molecule like 2-bromo-5-chlorotoluene?
A: Understanding the relative signs of proton coupling constants provides valuable information about the three-dimensional structure and conformation of a molecule. [] In the case of 2-bromo-5-chlorotoluene, knowing that the ortho, meta, and para proton coupling constants share the same sign helps researchers confirm its structure and understand how the substituents (bromine, chlorine, and the methyl group) influence the molecule's overall shape and properties. This information is crucial for predicting reactivity, understanding potential interactions with other molecules, and building accurate theoretical models.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



